molecular formula C5H5IN2O2S B1397922 Methyl 2-amino-5-iodothiazole-4-carboxylate CAS No. 1235034-76-0

Methyl 2-amino-5-iodothiazole-4-carboxylate

Cat. No. B1397922
M. Wt: 284.08 g/mol
InChI Key: RHMPVMCGXIVDJM-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

To a solution of methyl 2-aminothiazole-4-carboxylate (5.6 g, 35.4 mmol) in DCM (60 mL) was added NIS (9.56 g, 42.5 mmol). The mixture was stirred at rt for 24 hours and then diluted with EtOAc (200 mL) and washed with water, brine, dried over Na2SO4, and concentrated under reduced pressure to provide 9.5 g (94%) of the desired product methyl 2-amino-5-iodothiazole-4-carboxylate (8A): LC/MS(APCI): m/z 284.9 (M+H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
9.56 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.C1C(=O)N([I:18])C(=O)C1>C(Cl)Cl.CCOC(C)=O>[NH2:1][C:2]1[S:3][C:4]([I:18])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
NC=1SC=C(N1)C(=O)OC
Name
Quantity
9.56 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1SC(=C(N1)C(=O)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.